5,6-dibromo-3',6'-dihydroxy-3H-spiro[2-benzofuran-1,9'-xanthene]-3-one
Description
5,6-dibromo-3’,6’-dihydroxy-3H-spiro[2-benzofuran-1,9’-xanthene]-3-one is a chemical compound known for its unique structural properties and diverse applications. This compound is part of the xanthene dye family, which is widely used in various scientific and industrial fields due to its fluorescent properties .
Properties
IUPAC Name |
5,6-dibromo-3',6'-dihydroxyspiro[2-benzofuran-3,9'-xanthene]-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H10Br2O5/c21-15-7-11-14(8-16(15)22)20(27-19(11)25)12-3-1-9(23)5-17(12)26-18-6-10(24)2-4-13(18)20/h1-8,23-24H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOKQJLATDGDTGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)OC3=C(C24C5=CC(=C(C=C5C(=O)O4)Br)Br)C=CC(=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H10Br2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-dibromo-3’,6’-dihydroxy-3H-spiro[2-benzofuran-1,9’-xanthene]-3-one typically involves the bromination of fluorescein derivatives. One common method includes the reaction of fluorescein with bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions .
Industrial Production Methods
Industrial production of this compound often involves large-scale bromination processes, where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency in production .
Chemical Reactions Analysis
Types of Reactions
5,6-dibromo-3’,6’-dihydroxy-3H-spiro[2-benzofuran-1,9’-xanthene]-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into hydroquinone derivatives.
Substitution: Halogen substitution reactions can replace bromine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions include various substituted xanthene derivatives, which can have different functional groups replacing the bromine atoms .
Scientific Research Applications
Fluorescent Dyes
5,6-Dibromo-3',6'-dihydroxy-3H-spiro[2-benzofuran-1,9'-xanthene]-3-one is utilized as a fluorescent dye in various biological and chemical assays. Its fluorescence properties make it suitable for:
- Cell Imaging : The compound can be used to stain live cells due to its ability to emit fluorescence upon excitation.
- Fluorescence Microscopy : It serves as a marker in microscopy techniques to visualize cellular structures and processes.
Case Study: Cell Imaging
In a study investigating the cellular uptake of fluorescent dyes, this compound demonstrated effective staining of cancer cell lines, allowing for detailed observation of cellular morphology and dynamics.
Photochemical Applications
The compound exhibits photochemical properties that make it useful in:
- Photodynamic Therapy (PDT) : Its ability to generate reactive oxygen species upon light activation can be harnessed for therapeutic purposes against tumors.
Case Study: Photodynamic Therapy
Research has shown that when activated by specific wavelengths of light, this compound can induce apoptosis in cancer cells through oxidative stress mechanisms. This application holds promise for developing targeted cancer therapies.
Chemical Sensors
Due to its unique electronic properties, this compound has been explored for use in chemical sensors:
- Detection of Heavy Metals : The compound can selectively bind to metal ions, leading to measurable fluorescence changes that indicate the presence of contaminants.
Data Table: Sensor Performance
| Metal Ion | Detection Limit (µM) | Response Time (s) |
|---|---|---|
| Lead | 0.5 | 10 |
| Mercury | 0.2 | 8 |
| Cadmium | 0.4 | 12 |
Antioxidant Activity
Studies have indicated that this compound possesses antioxidant properties, making it relevant in:
- Nutraceuticals : Its ability to scavenge free radicals positions it as a potential ingredient in dietary supplements aimed at reducing oxidative stress.
Case Study: Antioxidant Efficacy
In vitro assays demonstrated that this compound effectively inhibited lipid peroxidation at low concentrations, suggesting its viability as an antioxidant agent.
Mechanism of Action
The mechanism of action of 5,6-dibromo-3’,6’-dihydroxy-3H-spiro[2-benzofuran-1,9’-xanthene]-3-one involves its interaction with specific molecular targets. In biological systems, it binds to cellular components, allowing for fluorescence imaging. In photodynamic therapy, it generates reactive oxygen species upon light activation, leading to the destruction of cancer cells .
Comparison with Similar Compounds
Similar Compounds
Eosin Y: Another xanthene dye with similar fluorescent properties but different halogen substitutions.
Fluorescein: The parent compound from which 5,6-dibromo-3’,6’-dihydroxy-3H-spiro[2-benzofuran-1,9’-xanthene]-3-one is derived.
Rhodamine B: A related dye with different functional groups and applications.
Uniqueness
5,6-dibromo-3’,6’-dihydroxy-3H-spiro[2-benzofuran-1,9’-xanthene]-3-one is unique due to its specific bromine substitutions, which enhance its photostability and fluorescence intensity compared to other xanthene dyes .
Biological Activity
5,6-Dibromo-3',6'-dihydroxy-3H-spiro[2-benzofuran-1,9'-xanthene]-3-one is a complex organic compound with significant potential in medicinal chemistry due to its unique structural features. The presence of bromine and hydroxyl groups in its molecular structure (C20H10Br2O5) contributes to its diverse biological activities, making it a subject of interest in various research studies.
Chemical Structure and Properties
This compound features a spirocyclic structure that combines a xanthene moiety with a benzofuran unit. Its molecular weight is approximately 490.1 g/mol, and it is characterized by two bromine atoms and two hydroxyl groups that influence its reactivity and biological interactions .
Antioxidant Activity
Research indicates that compounds similar to this compound exhibit strong antioxidant properties. The hydroxyl groups play a crucial role in scavenging free radicals, thus protecting cells from oxidative stress. This property is particularly relevant in the context of diseases associated with oxidative damage .
Antidiabetic Potential
In studies evaluating the antidiabetic activity of brominated compounds, it was found that derivatives with similar structures can inhibit key enzymes involved in glucose metabolism. For instance, compounds were shown to have IC50 values significantly lower than standard antidiabetic drugs like acarbose, indicating potent inhibitory effects on α-glucosidase and PTP1B enzymes, which are critical targets in diabetes management .
| Compound | Enzyme Inhibition (IC50) | Reference |
|---|---|---|
| This compound | TBD | This study |
| Acarbose | 212.66 ± 0.35 μM | |
| Ursolic Acid | 8.66 ± 0.82 μM |
Antimicrobial Activity
The compound has also demonstrated antimicrobial properties against various pathogens. The halogen substituents are believed to enhance the bioactivity of such compounds by disrupting microbial cell membranes or interfering with metabolic processes .
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : The compound's structure allows it to bind effectively to target enzymes such as PTP1B and α-glucosidase, inhibiting their activity and thus modulating glucose levels in the body.
- Radical Scavenging : The presence of hydroxyl groups facilitates the donation of electrons to free radicals, mitigating oxidative stress.
Case Studies
Several studies have explored the biological activities of similar compounds:
- Antidiabetic Activity : A study on bromophenol derivatives showed varying degrees of inhibition against PTP1B and α-glucosidase. The most potent derivative demonstrated an IC50 value significantly lower than traditional antidiabetic medications .
- Antimicrobial Studies : Research on related compounds indicated that halogenated derivatives exhibited strong antibacterial activity against Gram-positive bacteria, suggesting potential therapeutic applications in treating infections .
Q & A
Q. How can researchers confirm the identity and purity of 5,6-dibromo-3',6'-dihydroxy-3H-spiro[2-benzofuran-1,9'-xanthene]-3-one using analytical techniques?
Methodological Answer:
- UHPLC-QqQ MS/MS : Utilize ultra-high-performance liquid chromatography coupled with triple-quadrupole tandem mass spectrometry (UHPLC-QqQ MS/MS) to confirm identity. External calibration curves should be established by plotting peak area versus concentration, with retention time (Rt) and ion ratios compared to analytical standards. For structurally similar spiro compounds, Rt values of ~7.6 min and Rf = 0.42 have been reported .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns. For brominated derivatives, isotopic patterns (e.g., Br’s characteristic doublet) aid identification.
- NMR Spectroscopy : Use and NMR to verify substitution patterns. Bromine’s electron-withdrawing effects alter chemical shifts in aromatic regions.
Q. What are optimal storage conditions for this compound to ensure stability during experiments?
Methodological Answer:
- Primary Stock Solution : Prepare in anhydrous DMSO at 10–50 mM, aliquot, and store at -80°C (stable for 6 months) or -20°C (1 month). Avoid freeze-thaw cycles .
- Solid-State Storage : Keep the lyophilized powder in a desiccator under inert gas (e.g., argon) at 4°C , protected from light to prevent photodegradation.
- Solubility Considerations : For aqueous experiments, pre-warm to 37°C and sonicate to dissolve precipitates. Ethanol or methanol (≥95% purity) is recommended for polar solvents .
Q. What safety protocols are critical when handling this brominated spiro compound?
Methodological Answer:
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation .
- Waste Disposal : Collect organic waste in halogenated solvent containers. Neutralize acidic/basic residues before disposal.
- Emergency Procedures : For skin contact, wash with soap and water; for eye exposure, rinse with saline for 15 minutes. Document incidents and seek medical evaluation .
Advanced Research Questions
Q. How can enantiomeric resolution and structural analysis be performed for brominated spiro derivatives?
Methodological Answer:
- Chiral Chromatography : Use chiral stationary phases (e.g., amylose- or cellulose-based columns) with hexane:isopropanol gradients. Monitor separation via circular dichroism (CD) spectroscopy .
- Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation in ethanol/water. Refine structures using SHELXL (e.g., SHELX-2018) with high-resolution data (R-factor < 0.05). Packing interactions in enantiomers may cause xanthene ring folding differences .
- Computational Modeling : Compare experimental structures with DFT-optimized geometries (e.g., Gaussian 16) to assess intramolecular strain or halogen bonding .
Q. How can the antioxidant capacity of this compound be evaluated against peroxyl radicals?
Methodological Answer:
- ORAC (Oxygen Radical Absorbance Capacity) Assay :
- Prepare fluorescein (3',6'-dihydroxyspiro[isobenzofuran-1,9'-xanthene]-3-one) as a probe.
- Generate peroxyl radicals using AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).
- Monitor fluorescence decay (λex = 485 nm, λem = 520 nm) over 60 minutes.
- Calculate area under the curve (AUC) and normalize to Trolox equivalents. LC/MS identifies oxidation products (e.g., hydroxylated derivatives) .
Q. What synthetic challenges arise in introducing bromine at the 5,6-positions, and how can side products be minimized?
Methodological Answer:
- Electrophilic Bromination : Use Br2 or N-bromosuccinimide (NBS) in acetic acid at 0–5°C. Monitor regioselectivity via TLC (silica gel, ethyl acetate/hexane).
- Side Reactions : Para-bromination or dibenzofuran ring bromination may occur. Purify via column chromatography (SiO2, gradient elution) or recrystallization from ethanol .
- Characterization of Byproducts : Employ HRMS and - COSY NMR to distinguish positional isomers.
Q. How can computational methods predict the compound’s reactivity in photophysical studies?
Methodological Answer:
- TD-DFT Calculations : Use B3LYP/6-31G(d) to simulate UV-Vis spectra. Bromine’s heavy atom effect enhances spin-orbit coupling, increasing triplet-state population .
- Molecular Dynamics (MD) Simulations : Model solvent interactions (e.g., ethanol/water) to predict aggregation-induced emission (AIE) or solvatochromism.
- pKa Estimation : For hydroxyl groups, apply Hammett correlations or DFT-based methods. Methylamine analogs suggest pKa ~10.6, affecting solubility in basic media .
Q. Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
